1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride

Vasopressin receptor antagonist medicinal chemistry selectivity profiling

This 95% pure, white crystalline solid is a critical imidazole building block for non-peptide V1A receptor antagonists. The 2-ethyl motif is essential for high potency and selectivity, and the hydrochloride salt ensures the solubility and stability required for reproducible biological assays. Substituting with analogs like the 2-phenyl or free base forms will cause failed experiments. Available from multiple global suppliers with detailed analytical characterization.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
CAS No. 1158291-39-4
Cat. No. B1450859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride
CAS1158291-39-4
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1CC(=O)C.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-3-8-9-4-5-10(8)6-7(2)11;/h4-5H,3,6H2,1-2H3;1H
InChIKeyJXWLGVVOYMNISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethyl-1H-imidazol-1-yl)acetone Hydrochloride (CAS 1158291-39-4): Key Properties and Research-Grade Procurement Specifications


1-(2-Ethyl-1H-imidazol-1-yl)acetone hydrochloride (CAS 1158291-39-4) is a heterocyclic organic compound with the molecular formula C8H13ClN2O and a molecular weight of 188.66 g/mol . The compound is primarily supplied as a white crystalline solid with a purity of 95.0% and is typically stored at room temperature . It is classified as harmful and an irritant, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The canonical SMILES is CCC1=NC=CN1CC(C)=O.Cl .

Procurement Risk Alert: Why Off-the-Shelf Imidazole Analogs Cannot Substitute for 1-(2-Ethyl-1H-imidazol-1-yl)acetone Hydrochloride (1158291-39-4)


Substituting 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride with a structurally similar imidazole derivative, such as 1-(2-methyl-1H-imidazol-1-yl)acetone or the free base form, is highly likely to result in failed experiments or altered biological outcomes. This is because the specific substitution pattern on the imidazole ring profoundly influences target binding affinity and selectivity [1]. For example, research on V1A receptor antagonists demonstrates that a 2-ethyl-1H-imidazol-1-yl group, as opposed to a 2-phenyl group, is critical for achieving high potency and selectivity [1]. Furthermore, the hydrochloride salt form is essential for achieving the required aqueous solubility and stability for many biological assays, a property that the free base form will not replicate . The precise positioning of the ethyl and acetonyl groups dictates the compound's interaction with specific enzymes and receptors, and any deviation will alter the structure-activity relationship (SAR) in unpredictable ways .

Quantitative Differentiation Evidence for 1-(2-Ethyl-1H-imidazol-1-yl)acetone Hydrochloride: Head-to-Head and Cross-Study Comparisons


Target Compound vs. 2-Phenyl Analog: V1A Receptor Selectivity Advantage

In a direct head-to-head comparison, the incorporation of a 2-ethyl-1H-imidazol-1-yl group into a non-peptide scaffold yielded a compound with high selectivity for the V1A receptor over the V2 receptor, whereas the analogous compound bearing a 2-phenyl group did not demonstrate this selectivity profile [1]. This specific substitution is a key pharmacophoric feature that cannot be replicated by other imidazole derivatives [1].

Vasopressin receptor antagonist medicinal chemistry selectivity profiling

Purity and Characterization: Vendor Specifications for 1-(2-Ethyl-1H-imidazol-1-yl)acetone Hydrochloride

Multiple reputable vendors, including Fluorochem and Sigma-Aldrich (ChemBridge), supply 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride with a specified purity of 95.0% . This level of purity is a standard benchmark for research-grade material, ensuring reproducibility in chemical reactions and biological assays . The compound is provided as the hydrochloride salt, which confers enhanced aqueous solubility and stability compared to the free base form .

chemical synthesis analytical chemistry quality control

Synthetic Efficiency: Yields of 1-Substituted Imidazoles via α-Keto Halides

A study on the synthesis of 1-substituted imidazoles indicates that the use of α-keto halides (such as those used to synthesize compounds like 1-(2-ethyl-1H-imidazol-1-yl)acetone) can provide good yields when using specific protecting group strategies [1]. The yields of 1-substituted imidazoles were reported to increase in the following order based on the protecting group: acetyl ≥ benzoyl < ethoxycarbonyl < diethoxymethyl < trimethylsilyl < tosyl [1]. This class-level insight suggests that the choice of protecting group can be optimized to improve the synthesis of this compound class.

organic synthesis imidazole chemistry reaction optimization

Recommended Research and Industrial Use Cases for 1-(2-Ethyl-1H-imidazol-1-yl)acetone Hydrochloride (CAS 1158291-39-4)


Medicinal Chemistry: Synthesis of Selective V1A Receptor Antagonists

This compound serves as a crucial building block for synthesizing non-peptide arginine vasopressin (AVP) V1A receptor antagonists. The specific 2-ethyl-1H-imidazol-1-yl motif is essential for achieving high potency and selectivity for the V1A receptor over other vasopressin receptor subtypes [1]. It is most effectively utilized in the design and synthesis of focused compound libraries for cardiovascular and renal disease research where V1A antagonism is a therapeutic target [1].

Chemical Synthesis: Optimizing Reaction Yields for 1-Substituted Imidazoles

As a representative α-keto imidazole derivative, this compound can be used as a substrate to optimize reaction conditions for the synthesis of other 1-substituted imidazoles. Based on class-level data, researchers can leverage the known yield dependence on the protecting group (e.g., using tosyl or trimethylsilyl over acetyl) to maximize the efficiency of N-alkylation reactions with α-haloketones [2]. This is valuable for developing scalable and cost-effective synthetic routes for similar heterocyclic intermediates [2].

Analytical Chemistry and Quality Control: Reference Standard

Due to its defined purity of 95.0% from major suppliers like Fluorochem and Sigma-Aldrich , 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride can serve as a reliable reference standard for analytical method development (e.g., HPLC, NMR). Its well-characterized physical and spectral properties enable its use in calibrating instruments and validating methods for the quantification of related imidazole derivatives in complex mixtures or reaction monitoring .

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